2-Chloropyrido[4,3-d]pyrimidin-4-amine
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Overview
Description
2-Chloropyrido[4,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by a fused ring system consisting of a pyridine ring and a pyrimidine ring, with a chlorine atom at the 2-position and an amino group at the 4-position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloropyrido[4,3-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride to form (2E)-3-(4,6-dichloropyrimidin-5-yl)acrylonitrile. This intermediate undergoes further reactions to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale-up, yield, and purity. These methods often involve the use of automated reactors and continuous flow systems to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-Chloropyrido[4,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with different nucleophiles, such as amines or thiols, to form various derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Reaction conditions typically involve the use of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Cyclization Reactions: Cyclization reactions often require the use of catalysts and specific reaction conditions, such as elevated temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions include various substituted pyridopyrimidine derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Scientific Research Applications
2-Chloropyrido[4,3-d]pyrimidin-4-amine has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for the development of kinase inhibitors and other therapeutic agents.
Biological Studies: The compound is investigated for its potential anti-tubercular and anti-cancer activities.
Chemical Biology: It serves as a tool compound for studying various biological pathways and molecular targets.
Mechanism of Action
The mechanism of action of 2-Chloropyrido[4,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of target proteins and disrupting cellular signaling pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
4-Aminopyrrolo[2,3-d]pyrimidine: This compound is structurally similar and has been studied for its anti-tubercular activity.
7-Iminopyrido[2,3-d]pyrimidine: Another related compound with potential biological activities.
Uniqueness
2-Chloropyrido[4,3-d]pyrimidin-4-amine is unique due to the presence of the chlorine atom at the 2-position, which can influence its reactivity and biological activity. This structural feature allows for the formation of a wide range of derivatives with diverse pharmacological properties.
Properties
Molecular Formula |
C7H5ClN4 |
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Molecular Weight |
180.59 g/mol |
IUPAC Name |
2-chloropyrido[4,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C7H5ClN4/c8-7-11-5-1-2-10-3-4(5)6(9)12-7/h1-3H,(H2,9,11,12) |
InChI Key |
HOXFDRIZUXTRES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1N=C(N=C2N)Cl |
Origin of Product |
United States |
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